molecular formula C12H17NO3 B13271162 Ethyl 2-(4-aminophenoxy)butanoate

Ethyl 2-(4-aminophenoxy)butanoate

Cat. No.: B13271162
M. Wt: 223.27 g/mol
InChI Key: RDQLARSQWKWBRS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of butanoic acid and contains an ethyl ester group along with an aminophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-aminophenoxy)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-aminophenol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for reducing the ester group.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenoxy ring.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(4-aminophenoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenoxy)butanoate involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing butanoic acid and affecting cellular pathways.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(2-aminophenoxy)butanoate: Similar structure but with the amino group in a different position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-nitrophenoxy)butanoate: Similar structure but with a nitro group instead of an amino group.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(4-aminophenoxy)butanoate

InChI

InChI=1S/C12H17NO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4,13H2,1-2H3

InChI Key

RDQLARSQWKWBRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=C(C=C1)N

Origin of Product

United States

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